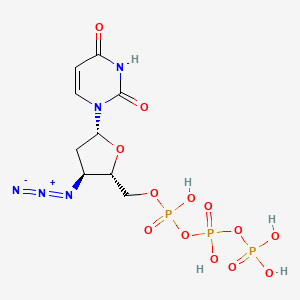

3'-Azido-ddUTP

Description

Significance of Nucleotide Analogues in Nucleic Acid Studies

Nucleotide analogues are synthetic molecules that mimic the structure of natural nucleotides (adenosine, guanosine, cytidine, thymidine, and uridine). wikipedia.org These analogues have become indispensable in molecular biology for several reasons. nih.gov By strategically modifying the three principal components of a nucleotide—the phosphate (B84403) group, the sugar moiety, or the nucleobase—scientists can create molecules with altered functionalities. wikipedia.org

These modifications allow researchers to probe and manipulate the intricate processes of DNA replication, transcription, and repair. nih.gov For instance, nucleotide analogues are instrumental in elucidating the mechanisms of DNA and RNA polymerases, the enzymes responsible for synthesizing nucleic acids. nih.gov They can act as inhibitors, chain terminators, or probes, providing critical insights into enzyme kinetics and substrate specificity. nih.gov

Furthermore, the applications of nucleotide analogues extend to therapeutic interventions, particularly in the development of antiviral and anticancer drugs. nih.govresearchgate.net By interfering with the replication of viral or cancerous genomes, these compounds can selectively inhibit the proliferation of pathogens or malignant cells. nih.gov In diagnostics, nucleotide analogues are crucial for developing sensitive and specific assays for detecting particular nucleic acid sequences. wikipedia.org The versatility of these synthetic molecules has firmly established them as a cornerstone of modern molecular biology research. nih.govresearchgate.net

Overview of 3'-Azido-ddUTP's Role in Research Methodologies

Among the vast array of nucleotide analogues, 3'-Azido-ddUTP has carved a niche for itself, primarily due to its function as a chain terminator in enzymatic DNA synthesis. apexbt.com The presence of the 3'-azido group instead of the 3'-hydroxyl group is the critical feature that defines its utility. During DNA synthesis, DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate group of an incoming nucleotide. Because 3'-Azido-ddUTP lacks this essential 3'-hydroxyl group, its incorporation into a growing DNA strand effectively halts further elongation. apexbt.com

This property of chain termination is the basis for its application in fundamental molecular biology techniques, most notably in DNA sequencing and polymerase chain reaction (PCR). In the context of DNA sequencing, particularly in methods analogous to the Sanger sequencing method, the controlled termination of DNA synthesis at specific nucleotide positions allows for the determination of the DNA sequence. medchemexpress.com

In PCR applications, azido-modified nucleotides can be used for various purposes, including the generation of modified DNA probes. oup.com The small size of the azide (B81097) group makes 3'-azido-ddNTPs, including 3'-Azido-ddUTP, efficient substrates for DNA polymerases, allowing for their incorporation into DNA strands. nih.govnih.gov This has led to the development of innovative techniques, such as sequencing by synthesis (SBS), where the azido (B1232118) group can serve as a small, non-bulky label. nih.govaatbio.com

The following table provides a summary of the key chemical properties of 3'-Azido-ddUTP:

| Property | Value |

| Chemical Name | 3'-Azido-2',3'-dideoxyuridine-5'-Triphosphate |

| Synonyms | 3'-Azido-ddUTP |

| Molecular Formula | C9H14N5O13P3 (free acid) |

| Molecular Weight | 493.15 g/mol (free acid) |

| Purity | ≥ 95 % (HPLC) |

| Form | Solution in water |

| Spectroscopic Properties | λmax 262 nm, ε 10.1 L mmol-1 cm-1 (Tris-HCl pH 7.5) |

Structure

3D Structure

Properties

CAS No. |

119388-79-3 |

|---|---|

Molecular Formula |

C9H14N5O13P3 |

Molecular Weight |

493.15 g/mol |

IUPAC Name |

[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N5O13P3/c10-13-12-5-3-8(14-2-1-7(15)11-9(14)16)25-6(5)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5-6,8H,3-4H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |

InChI Key |

CJGINCQDGMLDAF-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Enzymatic Recognition and Molecular Mechanisms of 3 Azido Ddutp

Interactions with Nucleic Acid Polymerases

The efficacy and potential applications of 3'-Azido-ddUTP are intrinsically linked to its recognition and utilization by various DNA and RNA polymerases. The following subsections detail these interactions with specific enzymes.

Terminal Deoxynucleotidyl Transferase (TdT) Interactions and Substrate Promiscuity

Terminal Deoxynucleotidyl Transferase (TdT) is a unique DNA polymerase that can catalyze the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule. nih.gov Research has demonstrated that TdT exhibits considerable substrate promiscuity, enabling it to incorporate a wide array of modified nucleotides, including those with modifications at the 3' position. acs.orgfigshare.com

Poly(A) Polymerase Specificity and Incorporation Mechanisms

Poly(A) Polymerase (PAP) is a template-independent RNA polymerase that specifically adds adenosine monophosphate (AMP) residues to the 3'-end of messenger RNA (mRNA) molecules. ebi.ac.uk While its primary substrate is ATP, some studies have investigated its ability to incorporate other nucleotide analogs.

Research on the substrate specificity of PAP has shown that it can incorporate a variety of modified nucleotides, including some with 3'-azido modifications. For instance, yeast PAP has been shown to incorporate 3'-azido-2',3'-ddCTP. nih.gov This suggests that the active site of PAP can accommodate the azido (B1232118) group at the 3' position of the sugar ring. The incorporation of such modified nucleotides results in the termination of polyadenylation. While direct studies on the incorporation of 3'-Azido-ddUTP by PAP are limited, the evidence with other 3'-azido-ddNTPs indicates a potential for interaction and incorporation, leading to chain termination of the poly(A) tail. The nucleotide specificity of PAP can vary between species; for example, E. coli PAP I has been shown to utilize all four standard ribonucleoside triphosphates, whereas yeast PAP is highly specific for ATP. technion.ac.ilresearchgate.net

Human Immunodeficiency Virus Reverse Transcriptase (HIV-1 RT) Interactions

Human Immunodeficiency Virus Reverse Transcriptase (HIV-1 RT) is a key enzyme in the replication of HIV, responsible for transcribing the viral RNA genome into DNA. Due to its crucial role, it is a primary target for antiviral therapies. Nucleoside reverse transcriptase inhibitors (NRTIs), which are analogs of natural deoxynucleoside triphosphates, are a major class of drugs targeting this enzyme.

3'-Azido-ddUTP is an analog of thymidine triphosphate (dTTP), and its interaction with HIV-1 RT is expected to be similar to that of the well-studied NRTI, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP or zidovudine triphosphate). Kinetic studies have shown that AZT-TP is a competitive inhibitor of HIV-1 RT with respect to the natural substrate dTTP. nih.gov Upon incorporation into the growing DNA chain, the 3'-azido group prevents the formation of a subsequent phosphodiester bond, leading to chain termination and inhibition of viral DNA synthesis. nih.govyoutube.com The efficiency of incorporation and the inhibitory potency of such analogs are key determinants of their antiviral activity.

Discrimination by Eukaryotic DNA Polymerases (e.g., DNA Polymerase Alpha and Delta)

Eukaryotic cells possess several DNA polymerases responsible for DNA replication and repair. DNA polymerase alpha and delta are two of the key replicative polymerases. nih.gov These enzymes have evolved mechanisms to discriminate between natural deoxynucleotides and their analogs to maintain the fidelity of DNA replication.

Studies with the closely related compound, 3'-azido-3'-deoxythymidine triphosphate (AZT-TP), have provided insights into how eukaryotic DNA polymerases interact with 3'-azido-modified nucleotides. DNA polymerase alpha has been shown to incorporate AZT monophosphate into DNA, but with a significantly lower efficiency compared to the natural substrate, dTTP. In contrast, DNA polymerases delta and epsilon are more strongly inhibited by the presence of an AZT-terminated primer-template. This suggests that while incorporation is possible, the presence of the 3'-azido group at the primer terminus impedes the function of these replicative polymerases. The ability of these polymerases to discriminate against such analogs is a crucial factor in the therapeutic index of NRTIs, as their incorporation into host cell DNA can lead to toxicity.

Polymerase Theta (Polθ) and Analog Acceptance

DNA Polymerase Theta (Polθ) is a specialized DNA polymerase involved in DNA repair pathways, particularly in the repair of double-strand breaks through a process called theta-mediated end joining (TMEJ). nih.gov Polθ has been shown to exhibit a higher tolerance for various nucleotide analogs compared to other polymerases.

While direct experimental data on the interaction of 3'-Azido-ddUTP with Polθ is scarce in peer-reviewed literature, a patent application has described the ability of Polθ to efficiently incorporate nucleotide analogs with 3'-O-azidomethyl modifications in a template-independent manner. This suggests that the active site of Polθ may be more accommodating to modifications at the 3' position of the deoxyribose sugar, including the azido group of 3'-Azido-ddUTP. The ability of Polθ to accept such analogs could have implications for its role in DNA repair and may represent an area for further investigation.

Mechanisms of Chain Termination by 3'-Azido-ddUTP

The primary molecular mechanism by which 3'-Azido-ddUTP exerts its effect on DNA synthesis is through chain termination. nih.govlibretexts.orgstudy.com This process is fundamental to its application in molecular biology and its potential as an antiviral agent.

The elongation of a DNA strand by a polymerase involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA chain and the alpha-phosphate of the incoming deoxynucleoside triphosphate. csus.edu In 3'-Azido-ddUTP, the 3'-hydroxyl group is replaced by an azido group (-N₃). When a DNA polymerase incorporates 3'-Azido-ddUMP into the nascent DNA strand, the absence of the 3'-hydroxyl group makes it impossible for the enzyme to catalyze the formation of the next phosphodiester bond. nih.govlibretexts.orgstudy.com Consequently, the DNA chain cannot be further extended, and the polymerization process is terminated. This mechanism is analogous to the chain termination principle employed in Sanger DNA sequencing, which utilizes dideoxynucleoside triphosphates (ddNTPs) that lack the 3'-hydroxyl group. nih.govlibretexts.orgstudy.com The incorporation of 3'-Azido-ddUTP effectively creates a dead-end for the polymerase, leading to the production of truncated DNA fragments.

Data Tables

Table 1: Overview of Polymerase Interactions with 3'-Azido-ddUTP and Related Analogs

| Polymerase | Substrate Analog | Observation | Implication for 3'-Azido-ddUTP |

| Terminal Deoxynucleotidyl Transferase (TdT) | 3'-azido-ddNTPs | Successful incorporation at the 3'-end of DNA. biosyn.com | Likely to be a substrate for TdT-mediated labeling and modification. |

| Poly(A) Polymerase (PAP) | 3'-azido-2',3'-ddCTP | Incorporated by yeast PAP. nih.gov | May be a substrate for PAP, leading to termination of polyadenylation. |

| HIV-1 Reverse Transcriptase (HIV-1 RT) | 3'-azido-dTTP (AZT-TP) | Competitive inhibitor of dTTP; acts as a chain terminator. nih.govnih.gov | Expected to be a potent inhibitor and chain terminator for HIV-1 RT. |

| DNA Polymerase Alpha | 3'-azido-dTTP (AZT-TP) | Low-efficiency incorporation. | May be a poor substrate, showing some level of discrimination. |

| DNA Polymerase Delta | 3'-azido-dTTP (AZT-TP) | Strong inhibition by AZT-terminated primer-template. | Likely to be a strong inhibitor of DNA synthesis once incorporated. |

| Polymerase Theta (Polθ) | 3'-O-azidomethyl dNTPs | Efficiently incorporated. | Potentially a substrate for Polθ-mediated DNA synthesis. |

Kinetic and Mechanistic Analyses of 3'-Azido-ddUTP Incorporation

The efficacy of nucleoside analogues like 3'-Azido-ddUTP is quantitatively described by kinetic and mechanistic studies. These analyses delve into the rates and efficiencies of the analogue's interaction with target enzymes, providing a detailed picture of its inhibitory potential.

Pre-steady-state Kinetic Studies of 3'-Azido-ddNTP Incorporation

Pre-steady-state kinetics provide a powerful lens through which the individual steps of enzymatic catalysis can be dissected, offering insights that are often obscured in steady-state analyses. nih.govnih.gov This methodology allows for the direct measurement of catalytic events at the enzyme's active site, including substrate binding, conformational changes, and the chemical step of nucleotide incorporation. nih.gov For 3'-azido-ddNTPs, these studies are crucial for understanding the precise mechanism of their action and the basis of their selectivity.

While specific pre-steady-state kinetic data for 3'-Azido-ddUTP is not extensively available in the literature, comprehensive studies have been conducted on its close analogue, 3'-azido-3'-deoxythymidine triphosphate (AZTTP). Given that the defining feature for both molecules is the 3'-azido group, the kinetic behavior of AZTTP provides a strong model for understanding that of 3'-Azido-ddUTP.

Pre-steady-state analysis of AZTTP incorporation by HIV-1 Reverse Transcriptase (RT) has allowed for the determination of key kinetic parameters: the equilibrium dissociation constant (Kd) and the maximum rate of polymerization (kpol). nih.govnih.govacs.org The Kd value reflects the affinity of the analogue for the polymerase-DNA complex, while kpol represents the rate of the chemical incorporation step.

Interactive Data Table: Pre-steady-state Kinetic Parameters for AZTTP Incorporation by HIV-1 Reverse Transcriptase

| Enzyme | Template | Kd (μM) | kpol (s⁻¹) | Selectivity (kpol/Kd) (μM⁻¹s⁻¹) |

| Wild-Type HIV-1 RT | RNA | Data not specified | Data not specified | Data not specified |

| Mutant HIV-1 RT | RNA | 2.5-fold decrease vs WT | 1.5-fold decrease vs WT | 4-fold decrease vs WT |

| Wild-Type HIV-1 RT | DNA | No significant change | No significant change | No significant change |

| Mutant HIV-1 RT | DNA | No significant change | No significant change | No significant change |

Note: This table is based on the relative changes reported in Kerr & Anderson, 1997. nih.gov Absolute values for the wild-type enzyme were not detailed in this specific abstract.

These findings underscore that the mechanism of resistance to 3'-azido nucleosides can be subtle, involving modest changes in binding affinity and incorporation rate that are only discernible through pre-steady-state kinetic analysis. nih.gov

Substrate Binding and Catalytic Efficiency

The ability of 3'-Azido-ddUTP to act as a chain terminator is contingent on its ability to compete with the natural substrate, deoxyuridine triphosphate (dUTP) or deoxythymidine triphosphate (dTTP), for binding to the active site of the polymerase and to be efficiently incorporated.

Research has demonstrated that 3'-Azido-ddUTP is a potent and highly selective inhibitor of human immunodeficiency virus type 1 (HIV-1) and simian immunodeficiency virus (SIV) reverse transcriptases. It functions as a competitive inhibitor with respect to the natural substrate dTTP. This competitive inhibition indicates that 3'-Azido-ddUTP binds to the same active site on the reverse transcriptase as dTTP.

The catalytic efficiency of incorporation is a critical measure of a nucleoside analogue's potency. For reverse transcriptases, 3'-Azido-ddUTP has been shown to be a good substrate. In contrast, its interaction with human cellular DNA polymerases is significantly weaker. For instance, cellular DNA polymerase α exhibits an approximately 60-fold higher preference for the natural substrate dTTP over 3'-Azido-ddUTP. This differential in substrate efficiency is a key factor in the selective toxicity of 3'-azido nucleosides towards viral replication over host cell DNA synthesis.

The related compound, AZTTP, also shows significantly weaker inhibition of host cell DNA polymerases α and β compared to HIV reverse transcriptase. This highlights the structural recognition elements within the active sites of viral reverse transcriptases that are more accommodating of the 3'-azido modification than their human counterparts.

Interactive Data Table: Comparative Inhibition/Substrate Parameters for 3'-Azido-ddNTPs

| Compound | Enzyme | Parameter | Value | Note |

| 3'-Azido-ddUTP | HIV-1 RT | Inhibition | Competitive vs dTTP | Acts as a substrate |

| 3'-Azido-ddUTP | DNA Pol α | Substrate Preference | ~60-fold higher for dTTP | Demonstrates selectivity |

| AZTTP | HIV-1 RT | Ki | 0.04 μM | Competitive inhibitor vs dTTP |

| AZTTP | DNA Pol α | Ki | 230 μM | Much weaker inhibition |

| AZTTP | DNA Pol β | Ki | 73 μM | Weaker inhibition |

Note: Data for AZTTP is included for comparative purposes and is derived from studies using different primer-templates. The Ki value for HIV-1 RT with AZTTP was obtained using a poly(rA)-oligo(dT)₁₂₋₁₈ template.

Methodologies for Nucleic Acid Labeling and Modification Utilizing 3 Azido Ddutp

Chemoenzymatic Strategies for RNA and DNA Modification

Chemoenzymatic approaches leverage the specificity of enzymes to incorporate modified nucleotides, like 3'-Azido-ddUTP, into nucleic acid strands. The small size of the azide (B81097) group on 3'-azido-dideoxynucleoside triphosphates (3'-azido-ddNTPs), including 3'-Azido-ddUTP, ensures their good acceptance by various polymerases baseclick.eubaseclick.eubaseclick.eubaseclick.eu. This is highly advantageous as it allows for modular labeling of messenger RNA (mRNA) or single-stranded DNA (ssDNA), overcoming limitations associated with bulky pre-labeled nucleotides baseclick.eubaseclick.eubaseclick.eubaseclick.eu.

3'-Azido-ddUTP, along with other 3'-azido-ddNTPs (such as 3'-Azido-ddATP, 3'-Azido-ddTTP, 3'-Azido-ddCTP, and 3'-Azido-ddGTP), acts as a chain terminator due to the absence of a 3'-hydroxyl group, preventing further nucleotide addition nih.gov. This property is exploited for site-specific terminal labeling.

One prominent application involves the use of poly(A) polymerase (PAP) to specifically and sequence-independently add a single azido (B1232118) terminator to the 3'-end of RNA baseclick.eubaseclick.eubaseclick.eubaseclick.eunih.gov. This method allows for precise 3'-end labeling of any mRNA without requiring specialized protocols or alterations to production methods baseclick.eubaseclick.eubaseclick.eubaseclick.eu. Similarly, terminal deoxynucleotidyl transferase (TdT) can efficiently incorporate a single 3'-azide-modified dideoxyribonucleotide onto the 3'-end of target ssDNA oup.com. This enzymatic incorporation provides a robust and efficient means to introduce a bioorthogonal handle at a defined position, which is crucial for subsequent labeling or functionalization.

While primarily used for terminal labeling, 3'-azido-modified nucleotides can also be incorporated internally into nucleic acids, albeit often requiring specific enzymatic conditions or modified synthetic routes. The concept of internal labeling with azido-modified nucleotides has been explored, for instance, through poly(A) polymerase tailing for RNA nih.gov. Furthermore, studies have investigated the read-through capability of the triazole backbone, which is formed after click chemistry reactions, by various polymerases soton.ac.uk. This suggests the potential for polymerases to synthesize new strands even when an azido-modified nucleotide has been incorporated internally and subsequently clicked. The ability to incorporate these modified nucleotides internally allows for the introduction of multiple azide handles within a nucleic acid strand, enabling higher density labeling or the attachment of multiple moieties.

Bioconjugation via Click Chemistry with Azide-Modified Nucleotides

The azide group on 3'-Azido-ddUTP is highly reactive in click chemistry reactions, which are characterized by their modularity, efficiency, high yields, and bioorthogonality sigmaaldrich.comresearchgate.net. These reactions are particularly valuable for bioconjugation due to their specificity and minimal interference with biological systems sigmaaldrich.comresearchgate.netmdpi.com.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely recognized and applied "click" reaction, forming a stable 1,2,3-triazole ring between an azide and a terminal alkyne sigmaaldrich.commdpi.com. When 3'-Azido-ddUTP is incorporated into a nucleic acid, its azide group serves as the reactive handle for CuAAC. This reaction proceeds with high efficiency and regioselectivity, yielding exclusively 1,4-disubstituted-1,2,3-triazole linkages mdpi.comthermofisher.com.

A historical challenge with CuAAC in nucleic acid modification was the potential for copper ions to damage DNA, leading to strand breaks glenresearch.comglenresearch.com. However, this issue has been effectively mitigated through the use of copper(I)-stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) glenresearch.comglenresearch.com. These ligands protect the nucleic acid from copper-induced degradation while maintaining the high efficiency of the cycloaddition. CuAAC enables the conjugation of various alkyne-modified probes (e.g., fluorophores, biotin, or other affinity tags) to the azide-labeled nucleic acids, facilitating detection, purification, or further functionalization mdpi.comthermofisher.comglenresearch.com.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, offers an alternative to CuAAC by eliminating the need for a copper catalyst nih.gov. This reaction utilizes strained cyclooctynes, which react with azides without external catalysis, making it particularly suitable for applications where copper toxicity is a concern, such as in live cells or in vivo studies mdpi.comrsc.org.

When 3'-Azido-ddUTP is incorporated into nucleic acids, the resulting azide-modified strand can undergo SPAAC with various strained alkyne-containing molecules. This allows for efficient and biocompatible labeling of nucleic acids, expanding the range of biological contexts in which these modifications can be applied baseclick.eubaseclick.eunih.govmdpi.com. The copper-free nature of SPAAC makes it a valuable method for sensitive biological systems where metal ions could interfere with native processes.

The azide group introduced by 3'-Azido-ddUTP serves as a bioorthogonal handle, meaning it is largely inert to naturally occurring biological molecules and aqueous environments sigmaaldrich.commdpi.com. This bioorthogonality is a fundamental principle of click chemistry and enables highly specific labeling without cross-reactivity with other cellular components sigmaaldrich.comresearchgate.net.

The incorporation of 3'-Azido-ddUTP into nucleic acids provides a platform for orthogonal bioconjugation. This means that the azide group can be selectively reacted with a complementary chemical handle (e.g., an alkyne for click chemistry) without affecting other functional groups present in the complex biological milieu. This selectivity allows researchers to introduce specific labels or modifications at precise locations on nucleic acids, even in the presence of numerous other biomolecules. The modularity provided by the azide handle facilitates the attachment of diverse functionalities, including fluorescent dyes, affinity tags, or other biomolecules, enabling multiplexed labeling or the creation of complex nucleic acid constructs for various research and diagnostic applications researchgate.netmdpi.commcgill.calumiprobe.com.

Applications of 3 Azido Ddutp in Advanced Genomic and Transcriptomic Research

Next-Generation Sequencing (NGS) Enhancement

Azide-modified nucleotides have become instrumental in overcoming several limitations of traditional Next-Generation Sequencing (NGS) library preparation and sequencing chemistry. They enable more robust and efficient workflows, from the synthesis of sequencing libraries to the process of sequencing itself.

Sequencing by Synthesis (SBS) is a dominant technology in NGS, relying on the stepwise incorporation of nucleotides that are fluorescently labeled. A key innovation in this area involves the use of 3'-O-azidomethyl nucleotide reversible terminators (3'-O-N₃-dNTPs). In this system, the 3'-hydroxyl group of the deoxyribose is capped with a chemically reversible azidomethyl moiety.

When a 3'-O-azidomethyl-dNTP is incorporated into a growing DNA strand by a DNA polymerase, the azidomethyl group acts as a terminator, halting further extension. nih.govfishersci.com This allows for the accurate identification of the incorporated base. A major advantage of this system is that the azido (B1232118) group itself can be used as a unique label for detection. It produces an intense and narrow Raman shift at approximately 2125 cm⁻¹, a spectral window where most biological molecules are transparent. nih.govnih.govsetabiomedicals.com This offers an alternative to fluorescence-based detection, which can suffer from spectral overlap and the need for bulky fluorophores. nih.gov

After the detection step, the 3'-O-azidomethyl group can be efficiently and cleanly removed by a mild chemical treatment, typically with tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govfishersci.com This cleavage reaction restores a natural 3'-hydroxyl group, making the DNA strand ready for the next cycle of nucleotide incorporation. nih.govnih.gov Because the azidomethyl group is small, these nucleotide analogs are efficient substrates for DNA polymerase, and their removal leaves no modifications on the DNA backbone, ensuring that subsequent polymerase reactions are not impeded. nih.govsetabiomedicals.com

Table 1: Characteristics of 3'-O-Azidomethyl Nucleotides in Sequencing by Synthesis (SBS)

| Feature | Description | Research Finding |

| Termination Mechanism | The 3'-OH group is blocked by an azidomethyl (-CH₂N₃) group, temporarily halting DNA polymerase activity after incorporation. | Acts as an effective reversible terminator, allowing for one-base-at-a-time sequencing. fishersci.com |

| Detection Method | The azide (B81097) group provides a unique signal for Surface-Enhanced Raman Spectroscopy (SERS) at ~2125 cm⁻¹. | Offers a fluorescence-free detection alternative, avoiding issues with bulky dyes and spectral overlap. nih.govnih.gov |

| Reversibility | The azidomethyl group is cleaved with TCEP in an aqueous solution. | Cleavage is efficient and restores a natural 3'-OH group, leaving no "scar" on the DNA backbone for subsequent cycles. nih.govsetabiomedicals.com |

| Enzyme Compatibility | The small size of the azidomethyl group allows for efficient recognition and incorporation by DNA polymerases. | 3'-O-azidomethyl-dNTPs are efficient substrates for DNA polymerase, enabling robust sequencing reactions. nih.govnih.gov |

A significant bottleneck in traditional NGS library preparation is the need for enzymatic or mechanical fragmentation of RNA or DNA, a step that can introduce bias and requires larger amounts of starting material. nih.govuni-muenchen.de Fragmentation-free workflows using 3'-azido-dideoxynucleotides (like 3'-Azido-ddUTP) bypass this step entirely.

In a method known as ClickSeq , reverse transcription is performed in the presence of a specific ratio of standard deoxynucleotides (dNTPs) and 3'-azido-dideoxynucleotides (AzNTPs). biocompare.comnih.gov The incorporation of an AzNTP, which lacks a 3'-hydroxyl group, causes the stochastic termination of cDNA synthesis. biocompare.comresearchgate.net By adjusting the AzNTP:dNTP ratio, the average length of the resulting 3'-azido-terminated cDNA fragments can be precisely controlled. biocompare.com This process effectively creates a library of cDNA fragments from intact RNA without any physical shearing. nih.govoup.com

A specialized adaptation of this method, Poly(A)-ClickSeq (PAC-seq) , is designed for 3'-end transcriptomics and the analysis of alternative polyadenylation. nih.govnih.gov In PAC-seq, reverse transcription is initiated using an oligo-dT primer. The reaction includes 3'-azido-ddATP, 3'-azido-ddGTP, and 3'-azido-ddCTP, but critically omits 3'-azido-ddTTP. nih.govnih.gov This clever omission ensures that termination occurs randomly within the transcript but never within the poly(A) tail itself, thereby enriching the library for fragments that correspond to the 3'-untranslated regions (3'-UTRs) and poly(A) junctions. nih.govnih.gov

Following the generation of 3'-azido-terminated cDNA fragments, the subsequent ligation of sequencing adaptors also leverages the unique reactivity of the azide group. Instead of relying on traditional, and often inefficient, enzymatic ligation, ClickSeq and related methods use copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govnih.gov

The 3'-azido group on the cDNA fragment is "clicked" to a sequencing adaptor that has been chemically synthesized with a 5'-alkyne modification (e.g., a 5'-hexynyl group). biocompare.comnih.gov This reaction is highly specific and efficient, forming a stable triazole linkage. nih.govresearchgate.net This bio-orthogonal chemistry ensures that adaptors are ligated only to the 3'-azido ends of the cDNA, preventing the formation of chimeras or other artifactual ligation products that can plague enzymatic methods. nih.govoup.com The resulting single-stranded DNA molecules, despite containing an unnatural triazole linkage, are sufficiently biocompatible to serve as templates for PCR amplification to generate the final, double-stranded DNA library ready for sequencing. researchgate.net

Table 2: Comparison of Fragmentation-Free Sequencing Workflows

| Workflow | Principle | Key Reagents | Primary Application |

| ClickSeq | Stochastic termination of reverse transcription to generate cDNA fragments of controlled length from intact RNA. | Random primers, a mix of dNTPs and 3'-azido-ddNTPs (A, T, C, G). | General RNA-seq, viral genomics, analysis of rare recombination events. biocompare.comresearchgate.net |

| Poly(A)-ClickSeq | Stochastic termination of reverse transcription primed from the poly(A) tail, enriching for 3'-ends. | Oligo-dT primer, a mix of dNTPs and 3'-azido-ddNTPs (A, C, G), excluding 3'-azido-ddTTP. | 3'-end transcriptomics, alternative polyadenylation (APA) analysis. nih.govuni-muenchen.denih.gov |

In Situ Detection and Imaging Techniques

The bio-orthogonal nature of the azide group is also highly valuable for visualizing and quantifying nucleic acid synthesis within the complex environment of a cell. By feeding cells azide-modified nucleosides, researchers can label newly synthesized DNA or RNA, which can then be detected with high specificity using fluorescence microscopy.

The core principle for in situ detection is metabolic labeling. Cells are incubated with an azide-modified nucleoside, such as 5-(azidomethyl)-2'-deoxyuridine (AmdU) or 2'-azidoadenosine, which are incorporated into newly synthesized DNA or RNA, respectively, by the cell's own polymerases. researchgate.netnih.gov This process effectively "tags" nascent nucleic acids with an azide handle.

For visualization, the azide-tagged DNA or RNA is detected via a click reaction with a fluorescent probe that contains a complementary alkyne group. nih.govpnas.org This approach is analogous to the widely used EdU (5-ethynyl-2'-deoxyuridine) detection method, where an alkyne-tagged nucleoside is incorporated and detected with an azide-modified fluorophore. fishersci.comnih.govpnas.org The small size of the fluorescent azide or alkyne probes allows for excellent tissue and cell penetration without the need for the harsh DNA denaturation conditions required for antibody-based detection of BrdU (5-bromo-2'-deoxyuridine). fishersci.compnas.org This preserves cellular morphology and allows for multiplexing with other fluorescent labels.

Furthermore, click chemistry has been used to develop advanced, high-gain signal amplification probes like clampFISH. In this technique, C-shaped oligonucleotide probes with a 3'-azide and a 5'-alkyne are designed to hybridize to a target nucleic acid sequence. nih.gov Upon binding, the azide and alkyne ends are brought into close proximity and are ligated via a click reaction, locking the probe around the target and enabling highly specific and amplified signal detection. nih.govnih.gov

The click chemistry-based detection of incorporated azide- or alkyne-modified nucleotides provides a robust method for quantifying nucleic acid synthesis. The intensity of the fluorescent signal generated after the click reaction is directly proportional to the amount of modified nucleotide incorporated into the DNA or RNA. researchgate.net

This quantitative relationship allows researchers to measure rates of cell proliferation (DNA synthesis) or transcription (RNA synthesis) with high sensitivity. nih.govresearchgate.net Using automated microscopy and image analysis software, the fluorescence intensity within individual nuclei or cells can be measured across large populations. This enables the detailed characterization of cell cycle kinetics and the effects of various treatments or conditions on cellular proliferation. fishersci.com The mild reaction conditions and high specificity of the click reaction lead to a high signal-to-noise ratio, making the quantification both accurate and reliable compared to older methods that often suffer from high background and variability. fishersci.comnih.gov

Comparative Studies and Future Research Directions with 3 Azido Ddutp

Comparative Enzymology of 3'-Azido-ddUTP with Other Dideoxynucleoside Triphosphates (ddNTPs) and Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

3'-Azido-ddUTP and related 3'-azido-dNTPs (such as 3'-Azido-2',3'-ddTTP and 3'-O-azidomethyl-dNTPs) are designed to closely mimic natural nucleotides, facilitating their acceptance by various enzymes baseclick.eubaseclick.eu. A key feature of these compounds is the small size of the azido (B1232118) group, which generally allows for efficient enzymatic incorporation by polymerases like T7 RNA polymerase, poly(A) polymerase, and terminal deoxynucleotidyl transferase (TdT) baseclick.eubaseclick.eunih.gov.

The enzymatic behavior of 3'-azido-ddUTP contrasts sharply with that of traditional ddNTPs. Conventional ddNTPs, lacking a 3'-hydroxyl group, act as irreversible chain terminators upon incorporation into a growing nucleic acid strand, a principle fundamental to Sanger sequencing wikipedia.orgbgu.ac.il. In contrast, 3'-O-azidomethyl-dNTPs function as reversible terminators in sequencing by synthesis (SBS). The azidomethyl group at the 3'-O position can be chemically cleaved, typically by Tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to restore the 3'-hydroxyl group. This regeneration of the 3'-OH enables subsequent nucleotide addition, allowing for iterative, single-base extension processes nih.govaatbio.combiorxiv.orgpnas.orgresearchgate.netgoogle.com.

For instance, studies comparing 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP) with ddTTP on DNA polymerase gamma revealed different mechanisms of inhibition. AZTTP was found to inhibit DNA polymerase gamma by competing with dTTP but was not incorporated into the DNA strand. Conversely, ddTTP was incorporated and led to chain termination. However, both AZTTP and ddTTP were utilized by reverse transcriptase, resulting in chain termination nih.gov.

In the context of antiviral therapy, nucleoside reverse transcriptase inhibitors (NRTIs), such as 3'-azido-3'-deoxythymidine (zidovudine, AZT), are deoxynucleoside triphosphate analogs that lack a 3'-hydroxyl group. Their incorporation by HIV-1 reverse transcriptase (RT) effectively terminates viral DNA synthesis wikipedia.orgnih.gov. Specifically, AZTTP competes with dTTP for binding to HIV reverse transcriptase and can act as an alternative substrate, leading to chain termination. Notably, its inhibitory effect on host DNA polymerases alpha and beta is significantly weaker, highlighting its selective action nih.gov. Furthermore, certain 3'-azido-dideoxynucleoside 5'-triphosphates, like 3'-azido-2',3'-dideoxyguanosine (B1384153) 5'-triphosphate (AZddGTP), have demonstrated potent and selective inhibitory activity against telomerase, with significant incorporation into the 3'-terminus of DNA by this enzyme, while showing minimal inhibition of DNA polymerases alpha and delta nih.gov.

Strategies for Optimizing Enzymatic Incorporation Efficiency

Optimizing the enzymatic incorporation of modified nucleotides like 3'-azido-ddUTP is critical for advancing nucleic acid synthesis technologies. A primary strategy involves engineering DNA polymerases to enhance their catalytic efficiency towards these modified substrates nih.gov.

Semi-rational design approaches, combining site-directed saturation mutagenesis with combinatorial mutations, have proven effective in modifying B-family DNA polymerases. For example, the Thermococcus Kodakaraenis (KOD pol) has been engineered to improve its ability to incorporate 3'-O-azidomethyl-dATP. A variant, Mut_C2, containing five specific mutations (D141A, E143A, L408I, Y409A, A485E), exhibited high catalytic efficiency for incorporating Cy3-labeled 3'-O-azidomethyl-dATP, a feat the wild-type KOD pol could not achieve. Further rounds of combinatorial mutagenesis led to Mut_E10, an eleven-mutation variant, which demonstrated over a 20-fold improvement in enzymatic activity compared to Mut_C2 nih.gov.

The inherent small size of the azide (B81097) group in 3'-Azido-2',3'-ddTTP and 3'-Azido-2',3'-ddATP is a significant factor contributing to their favorable acceptance by polymerases such as T7 RNA polymerase, poly(A) polymerase, and TdT, which is advantageous for chemoenzymatic labeling applications baseclick.eubaseclick.eubaseclick.eu.

For de novo enzymatic oligonucleotide synthesis, specific modifications to 9°N DNA polymerases, resulting in enzymes termed "Duplases," have been developed. These engineered enzymes are capable of efficiently incorporating reversible terminators biorxiv.orgacs.org. They can extend solid-phase single-stranded DNA even with limited transient hybridization, requiring as few as two bases biorxiv.org. Beyond enzyme engineering, optimizing reaction conditions, such as the concentration of Mn2+ ions and pH, can also significantly enhance polymerase activity with modified nucleotides oup.com.

Innovations in De Novo Enzymatic Oligonucleotide Synthesis with Reversible Terminators

3'-O-azidomethyl-dNTPs are central to innovations in de novo enzymatic oligonucleotide synthesis, particularly in sequencing by synthesis (SBS) applications nih.govaatbio.combiorxiv.orgpnas.orgresearchgate.netgoogle.comjenabioscience.com. These compounds serve as reversible terminators due to their 3'-O-azidomethyl capping group. This group can be precisely cleaved, typically using Tris(2-carboxyethyl)phosphine (TCEP), to regenerate the essential 3'-hydroxyl group. This regeneration allows for the sequential addition of nucleotides in a controlled, stepwise manner nih.govaatbio.combiorxiv.orgpnas.orgresearchgate.netgoogle.com.

This cyclic reversible termination (CRT) chemistry enables the synthesis of DNA with single-base resolution biorxiv.orgacs.org. Significant innovations in this field include the development of engineered terminal deoxynucleotidyl transferase (TdT) enzymes and modified DNA polymerases (e.g., Duplases derived from 9°N DNA polymerase variants). These enzymes are designed to efficiently incorporate reversible terminators, thereby facilitating de novo DNA synthesis biorxiv.orgacs.orgresearchgate.netberkeley.edudnascript.com.

The integration of a universal templating oligo with these specialized enzymes and reversible terminators allows for the precise synthesis of desired DNA sequences biorxiv.orgacs.org. This enzymatic DNA synthesis (EDS) process, which leverages reversibly terminated 3'-ONH2 dNTPs and engineered TdT, offers several advantages over traditional phosphoramidite-based methods. These benefits include the avoidance of harsh organic chemistry and the unique capability to extend existing DNA strands dnascript.com. Such advancements promise higher accuracy and the potential to synthesize significantly longer DNA strands than previously possible, paving the way for more efficient and reliable DNA production berkeley.edubusinesswire.com.

Expanding the Scope of 3'-Azido-ddUTP in Synthetic Biology and Chemical Probes

3'-Azido-ddUTP, as a sugar-modified nucleoside triphosphate, is primarily recognized for its utility in chain termination applications glpbio.comapexbt.com. Its distinctive azide modification facilitates chemoenzymatic labeling of both messenger RNA (mRNA) and single-stranded DNA (ssDNA). This capability enables a modular approach to labeling, overcoming limitations associated with the enzymatic compatibility of bulky pre-labeled nucleotides baseclick.eubaseclick.eubaseclick.eu.

This property is particularly valuable for "click chemistry" applications, including copper-catalyzed alkyne-azide cycloaddition (CuAAC) and copper-free Strain Promoted Alkyne-Azide Cycloaddition (SPAAC), which allow for site-specific labeling of nucleic acids baseclick.eusoton.ac.uk. For instance, 3'-azido-3'-deoxythymidine-5'-triphosphate (AzdTTP) has been effectively incorporated by 9°Nm polymerase in templated primer extension reactions, leading to the successful construction of linear end-sealed double-stranded DNA (dsDNA) soton.ac.uk.

In the context of sequencing by synthesis (SBS), 3'-O-azidomethyl-dNTPs are employed as compact sequencing tags. Their small size allows for detection via surface-enhanced Raman scattering (SERS), offering an alternative to traditional fluorescence-based detection methods nih.govaatbio.com.

Beyond its roles in DNA synthesis and sequencing, 3'-azido-dideoxynucleoside 5'-triphosphates have demonstrated potential as selective chemical probes. For example, 3'-azido-2',3'-dideoxyguanosine 5'-triphosphate (AZddGTP) has been investigated for its potent inhibitory activity against telomerase. AZddGTP is significantly incorporated into the 3'-terminus of DNA by telomerase, yet it does not substantially inhibit DNA polymerases alpha and delta, indicating its selectivity. This selective inhibition highlights its potential as a chemical tool for studying telomere biology and as a candidate antineoplastic agent nih.gov. The ability to enzymatically incorporate azide-modified nucleotides broadly expands the possibilities for creating novel DNA/RNA probes and contributes significantly to advancements in DNA data storage and other synthetic biology initiatives researchgate.netbusinesswire.comsoton.ac.uk.

Theoretical and Computational Modeling of Polymerase-3'-Azido-ddUTP Interactions

Theoretical and computational modeling plays a crucial role in elucidating the intricate interactions between DNA polymerases and modified nucleotides like 3'-Azido-ddUTP. Techniques such as molecular dynamics (MD) simulations are extensively utilized to gain a deeper understanding of these molecular recognition events nih.govnih.gov.

These computational studies are instrumental in predicting and guiding the design of mutations within the active sites and DNA binding regions of polymerases that can enhance their catalytic efficiency for incorporating unnatural nucleotides nih.gov. For example, computational simulations were pivotal in the engineering of KOD pol variants, leading to improved incorporation efficiency for 3'-O-azidomethyl-dATP nih.gov.

Molecular models are employed to analyze the precise hydrogen-bonding patterns formed between incoming nucleotide analogs, including 3'-azido-ddGTP and 3'-azido-ddATP, and their complementary template bases within the active site of DNA polymerases, such as HIV-1 reverse transcriptase researchgate.net. This detailed structural information provides critical insights into the mechanisms by which these analogs are recognized, incorporated, or how they exert their inhibitory effects on enzymatic activity.

Such advanced modeling efforts are indispensable for the rational design of polymerases with tailored properties, including enhanced fidelity or improved acceptance of a wider range of modified nucleotides. Furthermore, these computational approaches contribute significantly to understanding the molecular basis of drug resistance, particularly in the context of antiviral therapies targeting viral polymerases nih.govnih.govnih.gov.

Q & A

Q. What standardized protocols exist for synthesizing and characterizing 3'-Azido-ddUTP in enzymatic reactions?

Researchers should follow protocols for modified nucleotide synthesis, including azide group incorporation via chemical phosphorylation. Characterization typically involves HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and UV-Vis spectroscopy to verify azido group stability. Cross-validation with enzymatic incorporation assays (e.g., primer extension) ensures functional integrity .

Q. How can researchers validate the specificity of 3'-Azido-ddUTP in chain-termination applications?

Use comparative kinetic assays with wild-type and mutant polymerases to assess incorporation efficiency. Gel electrophoresis or capillary sequencing can confirm chain termination. Control experiments with non-azido ddNTPs (e.g., ddTTP) are critical to isolate azido-specific effects. Statistical analysis of termination rates (e.g., ANOVA) minimizes experimental bias .

Q. What are the recommended storage conditions to maintain 3'-Azido-ddUTP stability in long-term studies?

Store lyophilized 3'-Azido-ddUTP at -20°C in anhydrous conditions. For aqueous solutions, use pH-stabilized buffers (e.g., Tris-EDTA, pH 7.4) and avoid repeated freeze-thaw cycles. Periodic stability checks via HPLC are advised to detect hydrolytic degradation, particularly of the azido moiety .

Advanced Research Questions

Q. How can conflicting data on 3'-Azido-ddUTP incorporation efficiency across polymerase families be resolved?

Conduct systematic studies varying reaction parameters (Mg²⁺ concentration, temperature, enzyme processivity). Use single-molecule sequencing or stopped-flow kinetics to differentiate between binding affinity and catalytic rate limitations. Meta-analyses of published kinetic constants (e.g., Km, kcat) can identify trends or outliers requiring re-evaluation .

Q. What strategies mitigate off-target effects of 3'-Azido-ddUTP in metabolic labeling or click-chemistry applications?

Pre-treat samples with scavenger nucleotides (e.g., dUTP) to reduce non-specific binding. Optimize click-chemistry reaction times and copper catalyst concentrations to minimize azido group reactivity with cellular thiols. Validate specificity via siRNA knockdown of target pathways or isotopic tracing .

Q. How should researchers design controls to distinguish between 3'-Azido-ddUTP-induced chain termination and polymerase stalling?

Include parallel reactions with non-terminating analogs (e.g., 3'-OH-dUTP) and use time-course experiments to monitor elongation progression. Cryo-EM or X-ray crystallography of polymerase-3'-Azido-ddUTP complexes can structurally confirm termination mechanisms. Negative controls with azide-free nucleotides are essential .

Methodological and Analytical Considerations

Q. What statistical models are appropriate for analyzing dose-response relationships in 3'-Azido-ddUTP toxicity assays?

Use nonlinear regression (e.g., log-logistic models) to calculate EC50 values. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify confounding variables like cell cycle stage or metabolic activity. Bootstrap resampling enhances robustness in small sample sizes .

Q. How can researchers address batch-to-batch variability in 3'-Azido-ddUTP synthesis for reproducible studies?

Implement ISO 13485-compliant quality control, including NMR for structural verification and endotoxin testing for in vivo applications. Collaborative inter-laboratory validation using standardized reference materials (e.g., NIST-certified nucleotides) reduces variability .

Cross-Disciplinary Applications

Q. What novel applications of 3'-Azido-ddUTP exist in nanotechnology or single-molecule imaging?

Functionalize DNA nanostructures via click-chemistry for targeted drug delivery. In single-molecule FRET, use 3'-Azido-ddUTP to site-specifically immobilize DNA templates on azide-coated surfaces. Validate orientation using atomic force microscopy or super-resolution imaging .

Q. How can 3'-Azido-ddUTP be integrated with CRISPR-Cas9 systems for precision genome editing?

Design guide RNAs complementary to azido-modified DNA regions, enabling selective Cas9 binding. Couple with bioorthogonal probes (e.g., DBCO-fluorophores) for real-time editing visualization. Control experiments with unmodified templates confirm editing specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.